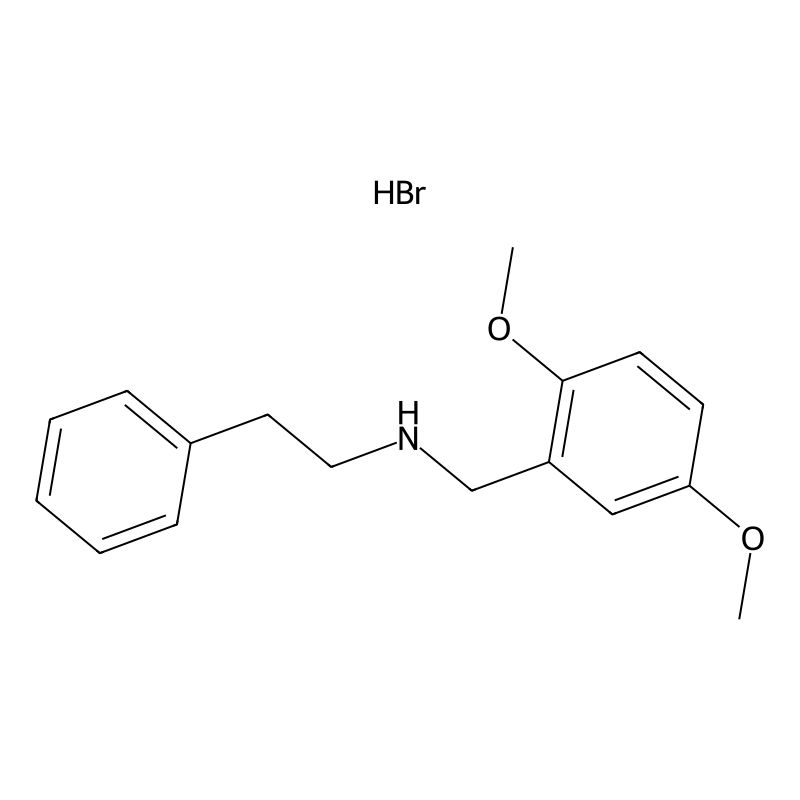

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide is a chemical compound belonging to the class of phenethylamines, which are known for their psychoactive properties. This compound features a dimethoxybenzyl group attached to a phenylethanamine backbone, making it structurally similar to various psychoactive substances. Its molecular formula is and it has a molar mass of approximately 356.27 g/mol .

The compound is often utilized in scientific research due to its potential pharmacological effects. It exists as a hydrobromide salt, which enhances its solubility in water and facilitates its use in biological assays and experiments.

The chemical behavior of N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide can be characterized by its reactivity with various reagents. Key reactions include:

- Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of various alkyl groups.

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as the hydrobromide salt, which is crucial for its stability and solubility.

- Oxidation: The compound may be oxidized under specific conditions, potentially leading to the formation of quinones or other oxidized derivatives.

These reactions are important for understanding the compound's behavior in biological systems and its potential applications.

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide exhibits notable biological activity, particularly in relation to serotonin receptors. Research indicates that compounds within this class can act as agonists at serotonin 5-HT2A receptors, which are implicated in various neurological processes including mood regulation and perception .

Studies have shown that derivatives of this compound may produce hallucinogenic effects similar to those observed with other psychoactive substances. The specific substitution patterns on the benzyl group influence the potency and selectivity towards different receptor subtypes .

The synthesis of N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide typically involves several steps:

- Formation of the Benzylamine: The starting material, 2,5-dimethoxybenzaldehyde, is reacted with phenethylamine in the presence of reducing agents such as sodium borohydride to form the corresponding benzylamine.

- Hydrobromide Salt Formation: The resulting amine is then treated with hydrobromic acid to yield the hydrobromide salt, enhancing its solubility and stability.

- Purification: The final product is purified through recrystallization or chromatographic methods to ensure high purity suitable for research applications .

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide has several applications in scientific research:

- Psychoactive Research: It is studied for its effects on serotonin receptors and potential therapeutic uses in treating mood disorders.

- Drug Development: The compound serves as a lead structure for developing new psychoactive drugs with improved safety profiles.

- Analytical Chemistry: It is used in assays to evaluate receptor interactions and pharmacological profiles of novel compounds .

Interaction studies involving N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide focus on its binding affinity and efficacy at various neurotransmitter receptors. Notably:

- Serotonin Receptors: Studies have demonstrated that this compound interacts primarily with serotonin 5-HT2A receptors, showing significant agonistic activity that may lead to hallucinogenic effects .

- Dopaminergic Systems: There are indications that it may also affect dopaminergic pathways, although further research is needed to clarify these interactions.

These studies are crucial for understanding the pharmacodynamics of the compound and its potential implications in neuropharmacology.

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide shares structural similarities with several other compounds within the phenethylamine family. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2C-I | Iodine substitution on a similar backbone | Known for strong hallucinogenic effects |

| 25I-NBOMe | Iodine and methoxy substitutions | Highly potent 5-HT2A agonist with significant toxicity concerns |

| N,N-Dimethyltryptamine (DMT) | Tryptamine structure | Naturally occurring psychedelic with different receptor interactions |

| N-(3,4-Dimethoxybenzyl)-2-phenylethanamine | Similar dimethoxy substitution but different position | Varying receptor selectivity compared to N-(2,5-dimethoxybenzyl) derivative |

The uniqueness of N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide lies in its specific substitution pattern that influences its receptor binding profile and biological activity compared to these similar compounds.